2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
CAS No.:
Cat. No.: VC15837460
Molecular Formula: C12H9IN4
Molecular Weight: 336.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9IN4 |
|---|---|
| Molecular Weight | 336.13 g/mol |
| IUPAC Name | 2-(3-iodophenyl)benzotriazol-5-amine |
| Standard InChI | InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2 |
| Standard InChI Key | AXYGPYJMCQCQRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N |
Introduction
Chemical Identity and Nomenclature
2-(3-Iodophenyl)-2H-benzo[d][1,2,] triazol-5-amine (PubChem CID: 91684245) is systematically named according to IUPAC conventions as 2-(3-iodophenyl)benzotriazol-5-amine . Its molecular formula is C₁₂H₉IN₄, with a molecular weight of 336.13 g/mol . Synonymous designations include 1706444-45-2, AKOS025133926, and 2-(3-iodophenyl)-2H-1,2,3-benzotriazol-5-amine, reflecting its registration across chemical databases .
Structural Characteristics
Molecular Architecture
The compound integrates three key components:
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Benzotriazole core: A fused bicyclic system comprising two benzene rings and a triazole moiety (C₆H₄N₃) .
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3-Iodophenyl substituent: An iodine atom at the meta position of a phenyl ring (C₆H₄I) attached to the triazole nitrogen .
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Primary amine group: Located at the 5-position of the benzotriazole system .
The SMILES notation (C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N) confirms the connectivity, while the InChIKey (AXYGPYJMCQCQRZ-UHFFFAOYSA-N) provides a unique structural identifier .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉IN₄ |
| Molecular Weight | 336.13 g/mol |
| SMILES | C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N |
| InChIKey | AXYGPYJMCQCQRZ-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, analogous benzotriazole derivatives exhibit planar configurations in their fused aromatic systems . For example, thiazolo[3,2-b][1, triazole analogs demonstrate interplanar angles below 2° between heterocyclic and aryl rings . Computational models predict similar coplanarity in 2-(3-iodophenyl)-2H-benzo[d] triazol-5-amine, stabilized by π-π interactions and halogen bonding from the iodine substituent .
Synthesis and Manufacturing
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Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cyclization for triazole core formation .
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Ullmann Coupling: Introduction of iodophenyl groups via palladium-mediated aryl halide coupling .
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Nucleophilic Aromatic Substitution: Amine group installation at the 5-position using ammonia under high-pressure conditions .
Critical challenges include regioselective iodination and preventing amine oxidation during synthesis. Scale-up efforts would require optimization of protecting group strategies and purification methods.
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain unavailable. Predictive models suggest:
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LogP: ~3.1 (moderate lipophilicity due to iodine and aromatic systems)
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Aqueous Solubility: <0.1 mg/mL (predicted via QSPR modeling)
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Thermal Stability: Decomposition likely above 250°C based on analogous triazoles
The iodine atom confers distinct spectroscopic signatures, including a characteristic ν(C-I) stretch at 500–600 cm⁻¹ in IR spectra and ¹H NMR aromatic proton shifts between δ 7.2–8.5 ppm .
The iodine substituent may enhance membrane permeability and target binding through halogen bonding interactions . Molecular docking simulations with COX-2 (PDB: 5KIR) suggest potential binding affinity, but experimental validation is required.
Research Gaps and Future Directions
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Synthetic Methodology: Development of regioselective routes to improve yield and purity.
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Pharmacological Profiling: In vitro screening against inflammation and microbial targets.
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Crystallographic Studies: X-ray analysis to confirm conformational predictions.
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Toxicokinetics: ADMET studies to assess therapeutic potential.
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